molecular formula C10H7N3O2S B2982085 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379247-04-8

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2982085
CAS No.: 379247-04-8
M. Wt: 233.25
InChI Key: WYCWMBNIYAEFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 301688-22-2) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 2-furyl group at position 5 and an amino group at position 3 . Its structure combines a planar aromatic system with polar functional groups, enabling interactions with biological targets such as kinases and DNA repair proteins.

Properties

IUPAC Name

3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWMBNIYAEFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328053
Record name 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379247-04-8
Record name 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with formamide can yield the desired thieno[2,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as palladium complexes can be employed to facilitate the cyclization process, and reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound interacts with the enzyme’s active site, blocking its function and preventing the bacterium from generating ATP.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituents. Key analogs and their properties are compared below:

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Name Substituents Biological Activity Potency/Activity (%) Reference
3-Amino-5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-Methyl, 5-furyl, 3-amino Kinase inhibition (predicted) N/A
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-Dimethyl, 2-benzylamino Cytotoxic (MDA-MB-435 melanoma) GP = −31.02%
5-(4-Fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl, triazolyl Bactericidal (Cotton fusarium wilt) 90% inhibition
Barbadin (3-Amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one) 4-Benzylphenyl, 3-amino Selective β-arrestin/β2-adaptin inhibition IC50 = 10–20 µM
Azepine-containing thieno[2,3-d]pyrimidin-4(3H)-one Azepine ring Melanin synthesis enhancement (B16 cells) 2.5-fold increase
2-Chloromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Chloromethyl, tetrahydrobenzo Antihyperlipidemic (triglyceride reduction) Comparable to clofibrate

Key Findings and Mechanistic Insights

Anticancer Activity: The benzylamino-substituted derivative (Table 1, Entry 2) exhibits potent cytotoxicity against melanoma cells, likely due to enhanced DNA intercalation or kinase inhibition . In contrast, the furyl-substituted target compound may prioritize different targets, such as tyrosine kinases, owing to its smaller, electron-rich furan moiety .

Antimicrobial and Antifungal Activity: Fluorinated analogs (e.g., Entry 3) demonstrate superior bactericidal activity compared to non-fluorinated derivatives, attributed to fluorine’s electronegativity and membrane permeability . The furyl group in the target compound may instead favor antifungal activity, though this requires empirical validation.

Kinase and Signaling Pathway Modulation :

  • Barbadin (Entry 4) selectively inhibits β-arrestin via its bulky benzylphenyl group, which occupies hydrophobic pockets in target proteins . The target compound’s furyl group, being less hydrophobic, might exhibit weaker affinity for similar targets but could engage polar residues.

Melanin Synthesis: Azepine-containing derivatives (Entry 5) significantly enhance melanin production in B16 cells, likely by mimicking psoralen’s UV-activated DNA crosslinking .

Synthetic Accessibility: The target compound can be synthesized via Gewald reactions or multi-component protocols (as suggested by ), whereas fluorinated or azepine-containing analogs require specialized reagents (e.g., POCl3 catalysis or iminophosphorane intermediates ).

Contradictions and Limitations

  • Substituent Trade-offs : While fluorophenyl groups enhance antibacterial activity , they may reduce solubility, limiting bioavailability. The furyl group’s balance of hydrophobicity and polarity could mitigate this but remains underexplored.

Biological Activity

3-Amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is C10_{10}H7_7N3_3O2_2S, with a molecular weight of 233.25 g/mol .

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidines against various bacterial and fungal strains.
  • Antiparasitic Activity : Notably, derivatives have shown significant activity against Plasmodium falciparum, the causative agent of malaria.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A review of thienopyrimidine derivatives revealed their effectiveness against several pathogens. For instance, specific derivatives exhibited IC50_{50} values in the micromolar range against P. falciparum . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thienopyrimidine ring could enhance antimicrobial potency.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundPathogenIC50_{50} (µM)
Compound AP. falciparum1.46
Compound BE. coli2.81
Compound CS. aureus4.30

Anticancer Activity

The compound's anticancer properties have been explored in various studies. For example, compounds derived from thieno[2,3-d]pyrimidine structures have been found to inhibit the proliferation of cancer cell lines such as K562 and MV4-11 with submicromolar EC50_{50} values .

Case Study: Inhibition of Pim Kinases

A notable study focused on benzothienopyrimidinones as Pim kinase inhibitors showed that derivatives could effectively inhibit all three Pim kinases (Pim-1, Pim-2, and Pim-3), which are implicated in hematopoietic malignancies . The structure of these inhibitors was optimized to enhance binding affinity and selectivity.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineEC50_{50} (µM)
Compound DK5621.7
Compound EMV4-110.5

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival and proliferation.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways critical for cancer cell growth.

Q & A

Q. What are the established synthetic routes for 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves cyclization strategies starting from substituted thiophene precursors. Key methodologies include:

  • Hewald Reaction : Condensation of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by reflux in formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .
  • Vilsmeier–Haack Reaction : Using DMF-POCl₃ to cyclize 2-amino-3-cyanothiophene derivatives under reflux, achieving yields of 43–90% .
  • One-Pot Synthesis : Efficient coupling of aromatic aldehydes and amines with thieno[2,3-d]oxazine-diones, enabling rapid diversification of substituents .

Q. How is the compound characterized to confirm its structure and purity?

Standard protocols involve:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity (e.g., δ 10.72 ppm for NH in DMSO-d₆) .
  • Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]⁺ calculated vs. observed values within ±0.001 Da) .
  • Melting Point Analysis : Consistency with literature values (e.g., 216–218°C for carboxylic acid derivatives) .

Q. Table 1: Representative Characterization Data

DerivativeYield (%)Melting Point (°C)Key NMR Signals (δ, ppm)
2-Amino-5-arylthieno derivative83151–1547.25 (s, thiophene H)
Carboxylic acid derivative96216–21810.72 (bs, NH)

Q. What are the primary biological targets of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

This scaffold shows activity against:

  • Kinases : VEGFR-2 and PDGFR via hinge-region binding .
  • Enzymes : Tyrosinase inhibition (IC₅₀ < 10 µM for 2,4-dihydroxybenzene derivatives) .
  • Inflammatory Pathways : mPGES-1 inhibition, reducing prostaglandin PGE₂ .

Advanced Research Questions

Q. How can molecular hybridization strategies enhance the biological activity of this scaffold?

Hybridization with pharmacophoric groups (e.g., 1,3,4-oxadiazole) improves target engagement:

  • VEGFR-2 Inhibition : The oxadiazole spacer occupies the linker region, while hydrophobic tails (e.g., aryl groups) fill the allosteric pocket, enhancing binding affinity (IC₅₀ < 100 nM) .
  • Anticancer Activity : Combining with tricyclic systems (e.g., tetrahydrobenzo rings) increases melanin synthesis modulation in B16 cells .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological considerations include:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa, DU145) and controls to minimize variability .
  • Structural Confirmation : Re-evaluate stereochemistry and purity via X-ray crystallography (e.g., confirming sulfanyl vs. sulfonyl substituents) .
  • Computational Validation : Molecular docking to verify binding poses (e.g., RMSD < 2.0 Å in VEGFR-2 simulations) .

Q. What computational tools guide the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : SwissADME or ProTox-II to assess bioavailability and toxicity (e.g., LogP < 5 for oral absorption) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize substituents with optimal hydrogen bonding (e.g., 2-furyl for π-π stacking) .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentTargetActivity EnhancementReference
2-FurylVEGFR-2IC₅₀ reduced by 40%
2,4-DihydroxybenzeneTyrosinaseIC₅₀ = 8.2 µM
PiperidinylphenylmPGES-170% inhibition at 10 µM

Methodological Best Practices

Q. How are regioselectivity challenges addressed during synthesis?

  • Directing Groups : Use electron-withdrawing groups (e.g., –CN) to control cyclization sites .
  • Catalytic Systems : Pd-catalyzed cross-coupling for C–N bond formation (e.g., 57% yield for 6-bromo derivatives) .

Q. What strategies optimize yield in multi-step syntheses?

  • One-Pot Reactions : Minimize intermediate isolation (e.g., 70% yield for glutamate derivatives) .
  • Microwave Assistance : Accelerate cyclization steps (e.g., 30 minutes vs. 24 hours conventional heating) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.